2-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Overview
Description
2-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the palladium-catalyzed Larock indole synthesis, which is used to construct the indole unit. This is followed by a Pd-catalyzed one-pot sequential Buchwald–Hartwig amination and C–H activation reaction to form the key pyrrolo[2,3-c]carbazole unit .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and other scalable techniques to ensure consistent yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the core structure.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the pyridine and pyrrole rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which is crucial in various types of tumors . By binding to the active site of FGFR, it prevents the phosphorylation and activation of downstream signaling molecules, thereby inhibiting cell proliferation and inducing apoptosis.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar fused ring structure and are also studied for their biological activities.
Indole derivatives: Indoles are another class of heterocyclic compounds with significant biological importance.
Uniqueness
2-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group, which can influence its reactivity and biological activity. Its ability to inhibit FGFR signaling specifically makes it a valuable compound in cancer research.
Properties
IUPAC Name |
2-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-8(9(12)13)6-4-10-3-2-7(6)11-5/h2-4,11H,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUBPHRIFHBUMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CN=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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